I-191
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Overview
Description
I-191 is a potent antagonist of protease-activated receptor 2 (PAR2), which inhibits multiple signaling functions in human cancer cells . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and pharmacology.
Preparation Methods
The synthesis of I-191 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers .
Chemical Reactions Analysis
I-191 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include various acids and bases, which facilitate the replacement of specific atoms or groups within the molecule.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
I-191 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of PAR2-mediated signaling pathways in cancer cells, leading to reduced cell proliferation and migration.
Pharmacology: The compound is valuable for characterizing PAR2 functions in various cellular, physiological, and disease settings.
Biology and Medicine: This compound is used to investigate the role of PAR2 in inflammation, pain, and other physiological responses.
Mechanism of Action
I-191 exerts its effects by inhibiting the binding and activation of PAR2 by structurally distinct agonists such as trypsin, peptides, and nonpeptides . It acts as a noncompetitive and negative allosteric modulator of the agonist 2f-LIGRL-NH2, leading to the inhibition of multiple PAR2-mediated intracellular signaling pathways. These pathways include calcium release, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, Ras homologue gene family member A (RhoA) activation, and inhibition of forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation . This compound also inhibits the expression and secretion of inflammatory cytokines and cell apoptosis and migration in cancer cells .
Comparison with Similar Compounds
I-191 is unique in its potent antagonistic activity against PAR2. Similar compounds include:
Trypsin: A serine protease that activates PAR2 and PAR4.
AY 77: A potent and selective PAR2 agonist.
TRAP-6 amide acetate: Another compound that targets PAR2.
Protease-Activated Receptor-4 diTFA: A compound that targets PAR4.
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in inhibiting PAR2-mediated signaling pathways.
Properties
IUPAC Name |
4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2/c1-22(2,3)16-12-17(14-6-8-15(24)9-7-14)27-29-13-18(26-19(16)29)20(30)28-11-10-25-21(31)23(28,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTASTQAQBOZSRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.